N-(苯并[d][1,3]二噁英-5-基)-6-乙氧基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in various pharmaceutical agents .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized via methods such as palladium-catalyzed cross-coupling reactions .科学研究应用
合成和潜在应用
合成新型杂环化合物:Abu‐Hashem等人(2020年)的研究概述了从维斯纳根酮-乙酸乙酯或赤花酮-乙酸乙酯衍生的新型杂环化合物的合成,显示出作为抗炎和镇痛剂的潜力。这些化合物表现出显著的环氧合酶-2(COX-2)抑制活性,以及镇痛和抗炎效果,表明它们在药物开发中的潜力(Abu‐Hashem等人,2020年)。
苯甲酰胺衍生物的高产率合成:Bobeldijk等人(1990年)报告了苯甲酰胺衍生物的高产率合成,这些是放射性药物的前体。这种合成为开发诊断和治疗剂提供了途径(Bobeldijk等人,1990年)。
吡啶和嘧啶酮的合成:Bakhite等人(2005年)讨论了3-氨基-4-芳基-5-乙氧羰基-6-甲基硫代嘌呤-2-羧酰胺的制备,导致新型吡啶和嘧啶酮的产生。这种合成在探索新的药理活性化合物方面发挥着关键作用(Bakhite等人,2005年)。
抗精神病药物:Högberg等人(1990年)对(S)-5-溴-2,3-二甲氧基-N-[(1-乙基-2-吡咯啉基)甲基]苯甲酰胺等化合物的合成和抗多巴胺作用进行了研究,突出了这些化合物作为抗精神病药物的潜力。该研究为开发具有更少副作用的药物的结构-活性关系提供了见解(Högberg等人,1990年)。
抗癌和抗炎药物:Rahmouni等人(2016年)合成了一系列吡唑吡嘧啶衍生物,并评估了它们的抗癌和抗5-脂氧合酶活性。这些化合物表现出显著的生物活性,暗示它们作为新型治疗剂的潜在前导(Rahmouni et al., 2016)。
未来方向
作用机制
Target of Action
A similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to target nitric oxide synthase, inducible .
Mode of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-19-13-6-10(15-7-16-13)14(18)17-9-3-4-11-12(5-9)21-8-20-11/h3-7H,2,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMJODDWDZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。